

Spectroscopic Characterization of Triacetoneamine Tosylate: A Technical Guide

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Compound of Interest

| | |
|----------------|--------------------------|
| Compound Name: | Triacetoneamine tosylate |
| CAS No.: | 29334-13-2 |
| Cat. No.: | B1580627 |

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of Triacetoneamine tosylate (2,2,6,6-tetramethyl-4-piperidone p-toluenesulfonate). Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of characterizing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the causal relationships behind experimental choices and provide validated protocols to ensure scientific integrity. This guide serves as a comprehensive resource, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of Triacetoneamine and its Tosylate Salt

Triacetoneamine, systematically known as 2,2,6,6-tetramethylpiperidin-4-one, is a pivotal synthetic intermediate. Its sterically hindered piperidine framework is a cornerstone in the synthesis of Hindered Amine Light Stabilizers (HALS) and serves as a versatile scaffold in medicinal chemistry. The formation of its tosylate salt is a common strategy to enhance its

crystallinity, stability, and handling properties, which is particularly advantageous in pharmaceutical development.

The tosylate salt is formed by the protonation of the secondary amine of triacetonamine by the strong acid, p-toluenesulfonic acid. This acid-base reaction significantly influences the electronic environment of the triacetonamine cation, leading to predictable and observable changes in its spectroscopic signatures. A thorough understanding of these spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Triacetonamine tosylate in solution. The formation of the ammonium salt by protonation of the piperidine nitrogen has a significant deshielding effect on the neighboring protons and carbons.

Predicted ^1H NMR Spectral Data

The protonation of the amine in triacetonamine to form the tosylate salt is expected to cause a downfield shift of the protons on the carbons adjacent to the nitrogen atom.

| Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration | Notes |
|--|--|--------------|--|---|
| Methyl Protons (Piperidone) | ~1.5 | Singlet | 12H | Four equivalent methyl groups. |
| Methylene Protons (Piperidone) | ~2.7 | Singlet | 4H | Two equivalent methylene groups adjacent to the carbonyl. |
| NH ₂ ⁺ Proton (Piperidone) | Broad singlet | 2H | Signal may be broad and its position can be concentration and solvent dependent. | |
| Methyl Proton (Tosylate) | ~2.4 | Singlet | 3H | The methyl group on the aromatic ring of the tosylate. |
| Aromatic Protons (Tosylate) | ~7.2 (d, J≈8 Hz), ~7.8 (d, J≈8 Hz) | Two Doublets | 2H, 2H | Aromatic protons of the para-substituted benzene ring. |

Predicted ¹³C NMR Spectral Data

Similar to the ¹H NMR, the carbon signals of the piperidone ring, especially those close to the protonated nitrogen, will be shifted downfield.

| Assignment | Predicted Chemical Shift (δ , ppm) | Notes |
|--|--|--|
| Methyl Carbons (Piperidone) | ~28 | Four equivalent methyl groups. |
| Methylene Carbons (Piperidone) | ~54 | Adjacent to the carbonyl group. |
| Quaternary Carbons (Piperidone) | ~60 | Carbons bearing the gem-dimethyl groups. |
| Carbonyl Carbon (Piperidone) | ~208 | Ketone carbonyl carbon. |
| Methyl Carbon (Tosylate) | ~21 | The methyl group on the aromatic ring. |
| Aromatic CH Carbons (Tosylate) | ~126, ~129 | Aromatic carbons bearing a proton. |
| Aromatic Quaternary Carbons (Tosylate) | ~140, ~143 | Aromatic carbons without attached protons. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra of Triacetonamine tosylate for structural confirmation.

Materials:

- Triacetonamine tosylate sample
- Deuterated solvent (e.g., DMSO- d_6 , D_2O , or CDCl_3)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of Triacetonamine tosylate and dissolve it in ~0.6 mL of a suitable deuterated solvent in a clean, dry vial.

- Transfer: Transfer the solution to an NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard ^1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in Triacetoneamine tosylate. The spectrum will be a composite of the absorptions from the triacetoneamine cation and the tosylate anion.

Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Vibrational Mode | Functional Group | Notes |
|--------------------------------|--------------------------------------|---|---|
| 3300-3000 (broad) | N-H Stretch | Secondary Ammonium (R ₂ NH ₂ ⁺) | Broad absorption due to hydrogen bonding. |
| ~1715 | C=O Stretch | Ketone | The characteristic absorption of the carbonyl group in the piperidone ring. |
| ~1600, ~1495 | C=C Stretch | Aromatic Ring | Absorptions from the tosylate anion's benzene ring. |
| ~1220, ~1160 | S=O Stretch (asymmetric & symmetric) | Sulfonate (SO ₃ ⁻) | Strong and characteristic absorptions for the sulfonate group. |
| ~1030, ~1010 | S-O Stretch | Sulfonate (SO ₃ ⁻) | Strong absorptions. |

Experimental Protocol: IR Spectroscopy

Objective: To obtain an IR spectrum of Triacetonamine tosylate to identify its characteristic functional groups.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

Materials:

- Triacetonamine tosylate sample
- FTIR spectrometer with an ATR accessory
- Spatula
- Cleaning solvent (e.g., isopropanol) and wipes

Procedure:

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of the Triacetonamine tosylate powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.
- **Spectrum Acquisition:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the ions in a sample, which helps in determining the molecular weight and elemental composition. For a salt like Triacetonamine tosylate, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to observe the intact cation and anion.

Predicted Mass Spectral Data (ESI)

Under positive ion mode ESI, the triacetonamine cation would be observed. Under negative ion mode, the tosylate anion would be detected.

| Ion Mode | Predicted m/z | Ion | Notes |
|----------|-----------------|--|---------------------------------------|
| Positive | 156.14 | $[\text{C}_9\text{H}_{18}\text{NO}]^+$ | The protonated triacetonamine cation. |
| Negative | 171.01 | $[\text{C}_7\text{H}_7\text{O}_3\text{S}]^-$ | The tosylate anion. |

Experimental Protocol: Mass Spectrometry

Objective: To confirm the mass of the constituent ions of Triacetonamine tosylate.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

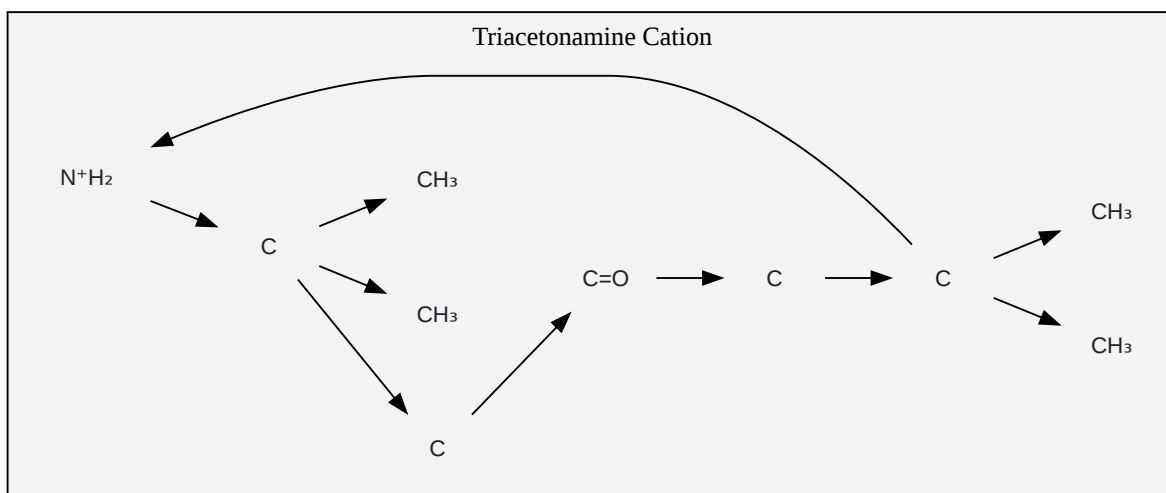
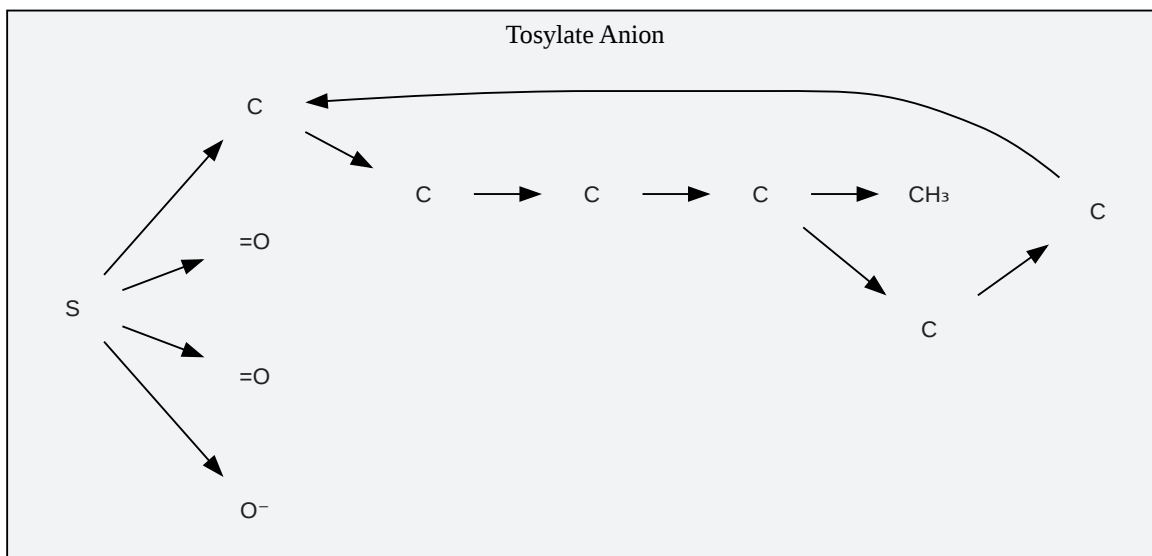
- Triacetoneamine tosylate sample
- A suitable solvent (e.g., methanol, acetonitrile, or a mixture with water)
- Mass spectrometer with an ESI source

Procedure:

- **Sample Preparation:** Prepare a dilute solution of Triacetoneamine tosylate (e.g., 10-100 $\mu\text{g/mL}$) in the chosen solvent.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- **Positive Ion Mode Acquisition:**
 - Set the mass spectrometer to operate in positive ion mode.
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the $[\text{M}+\text{H}]^+$ ion of triacetoneamine.
 - Acquire the mass spectrum over an appropriate m/z range.
- **Negative Ion Mode Acquisition:**
 - Switch the mass spectrometer to negative ion mode.
 - Re-optimize the source parameters for the detection of the tosylate anion.
 - Acquire the mass spectrum.
- **Data Analysis:** Analyze the resulting spectra to identify the m/z values of the parent ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Data Visualization

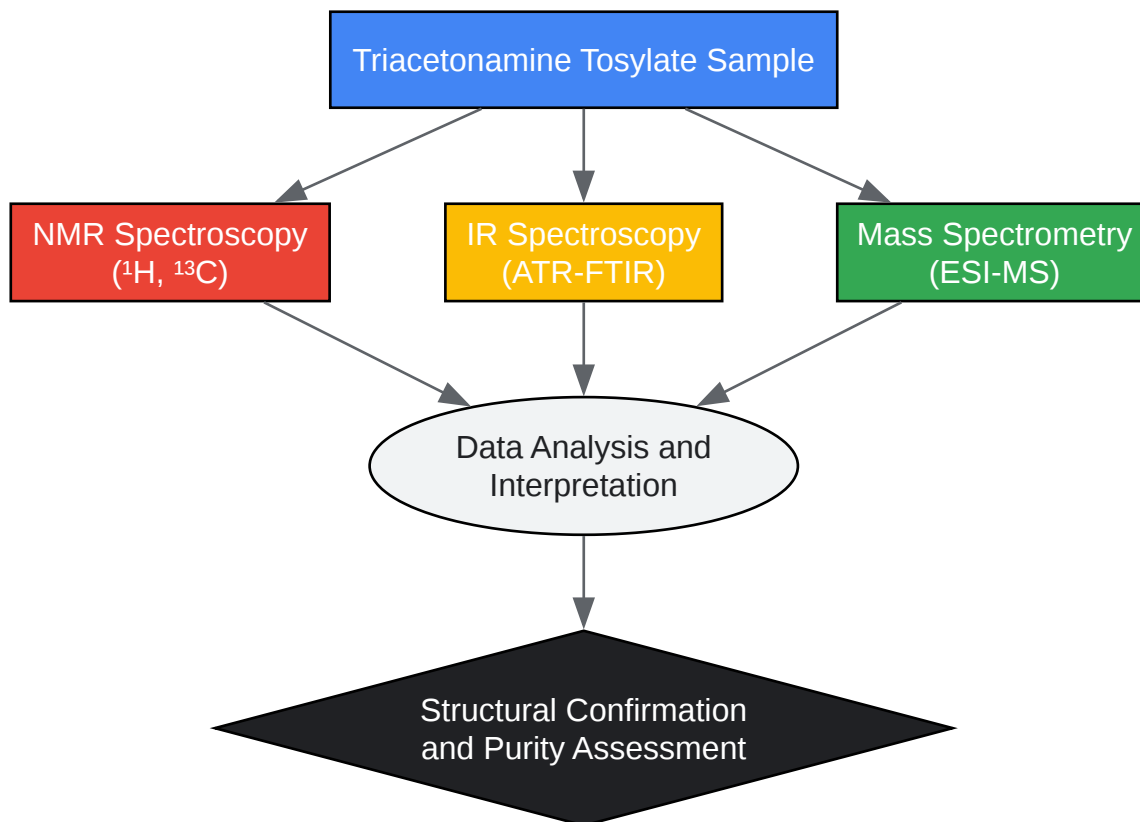
Molecular Structure



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Caption: Structure of Triacetonamine Tosylate ion pair.

General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of Triacetonamine tosylate is essential for its application in research and development. This guide provides a detailed framework for understanding and obtaining the NMR, IR, and MS data for this compound. By combining the predicted spectral features with robust experimental protocols, researchers can confidently verify the structure and purity of Triacetonamine tosylate, ensuring the integrity and reproducibility of their scientific endeavors.

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